N1-(4-Methylbenzyl)-4-phenyl-1H-imidazole-1,2-diamine
CAS No.: 1614826-50-4
Cat. No.: VC2888172
Molecular Formula: C17H18N4
Molecular Weight: 278.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1614826-50-4 |
---|---|
Molecular Formula | C17H18N4 |
Molecular Weight | 278.35 g/mol |
IUPAC Name | 1-N-[(4-methylphenyl)methyl]-4-phenylimidazole-1,2-diamine |
Standard InChI | InChI=1S/C17H18N4/c1-13-7-9-14(10-8-13)11-19-21-12-16(20-17(21)18)15-5-3-2-4-6-15/h2-10,12,19H,11H2,1H3,(H2,18,20) |
Standard InChI Key | CBFOGZNSSXSKSW-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)CNN2C=C(N=C2N)C3=CC=CC=C3 |
Canonical SMILES | CC1=CC=C(C=C1)CNN2C=C(N=C2N)C3=CC=CC=C3 |
Introduction
Structural Characteristics
The structure of N1-(4-Methylbenzyl)-4-phenyl-1H-imidazole-1,2-diamine incorporates several key functional groups that contribute to its chemical behavior and biological activity. The central imidazole ring forms the core of the molecule, which is a five-membered aromatic heterocycle containing two nitrogen atoms. This imidazole core is further substituted with multiple functional groups that define the compound's unique properties.
Table 1: Structural Identifiers of N1-(4-Methylbenzyl)-4-phenyl-1H-imidazole-1,2-diamine
Identifier Type | Value |
---|---|
CAS Number | 1614826-50-4 |
IUPAC Name | 1-N-[(4-methylphenyl)methyl]-4-phenylimidazole-1,2-diamine |
Molecular Formula | C17H18N4 |
Molecular Weight | 278.35 g/mol |
Standard InChIKey | CBFOGZNSSXSKSW-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)CNN2C=C(N=C2N)C3=CC=CC=C3 |
PubChem Compound ID | 91669625 |
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